(S)-Rutaretin is a naturally occurring organic compound classified as a member of the psoralen family. Psoralens are characterized by their furan and chromenone moieties, forming a structure known as 7H-furo[3,2-g]chromen-7-one. This compound has been identified in various plant sources, particularly in wild celery (Apium graveolens), suggesting its potential as a dietary biomarker for the consumption of such vegetables. The chemical formula for (S)-Rutaretin is , with an average molecular weight of approximately 262.26 g/mol .
(S)-Rutaretin is derived from the natural biosynthesis of plants, specifically within the kingdom of organic compounds. It falls under the super class of phenylpropanoids and polyketides, and is further classified as a coumarin derivative, specifically a furanocoumarin. Its direct parent compound is psoralen, which indicates its structural and functional similarities to other compounds in this class .
The synthesis of (S)-Rutaretin can be approached through various synthetic pathways commonly utilized in organic chemistry. While specific synthetic routes for (S)-Rutaretin are not extensively documented, general methods for synthesizing psoralens include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of synthesized (S)-Rutaretin.
The molecular structure of (S)-Rutaretin features a complex arrangement characteristic of furanocoumarins. The InChI identifier for (S)-Rutaretin is InChI=1S/C14H14O5, while its SMILES representation is CC(C)(O)C1CC2=C(O1)C(O)=C1OC(=O)C=CC1=C2. The compound possesses a hydroxyl group at position 9 and a hydroxypropan-2-yl group at position 2, contributing to its biological activity .
(S)-Rutaretin can participate in various chemical reactions typical of furanocoumarins:
These reactions are crucial for understanding its pharmacological potential and interactions within biological systems.
The mechanism of action for (S)-Rutaretin primarily revolves around its ability to interact with DNA upon exposure to ultraviolet light. This interaction leads to the formation of DNA cross-links, which can disrupt normal cellular processes and induce apoptosis in certain cancer cells. Additionally, (S)-Rutaretin exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation .
These properties are essential for predicting the behavior of (S)-Rutaretin in biological systems and its potential applications in pharmaceuticals .
(S)-Rutaretin has several scientific uses due to its biological activities:
(S)-Rutaretin originates from the core phenylpropanoid pathway, where phenylalanine undergoes deamination, hydroxylation, and esterification to form p-coumaroyl-CoA. This intermediate undergoes orthogonal ring folding and lactonization to yield umbelliferone (7-hydroxycoumarin), the universal coumarin precursor [1] [8]. In Apiaceae species like Peucedanum praeruptorum (Qianhu) and Rutaceae taxa, umbelliferone undergoes prenylation at the C6 or C8 position via membrane-bound prenyltransferases (PTs), utilizing dimethylallyl diphosphate (DMAPP) as the isoprenoid donor. This yields demethylsuberosin (6-prenylumbelliferone) or osthenol (8-prenylumbelliferone), marking the first committed step toward dihydrofuranocoumarins [10].
Subsequent cyclization of the prenyl side chain forms the dihydrofuran ring, yielding marmesin – the immediate precursor to angular furanocoumarins like (S)-Rutaretin. This transformation is catalyzed by marmesin synthase, a cytochrome P450-dependent enzyme (CYP71AJ subfamily) that facilitates epoxidation and ring closure without releasing free intermediates [8]. Species-specific modifications, including hydroxylation and methylation, further diversify coumarin profiles. P. praeruptorum roots, for instance, accumulate (S)-Rutaretin alongside praeruptorin A and decursin, reflecting tissue-specific expression of modifying enzymes [10].
Table 1: Key Coumarin Intermediates in (S)-Rutaretin Biosynthesis
| Intermediate | Enzyme Involved | Plant Source (Example) | Structural Role |
|---|---|---|---|
| Umbelliferone | Umbelliferone synthase | Peucedanum praeruptorum | Core benzopyrone scaffold |
| Demethylsuberosin | Prenyltransferase (PT) | Ruta graveolens | C6-prenylation for angular backbone |
| Marmesin | Marmesin synthase (CYP71AJ) | Apium graveolens (Celery) | Dihydrofuran ring formation |
| (S)-Rutaretin | Dehydrogenases/MTs | Angelica archangelica | Angular furanocoumarin derivative |
Environmental factors critically influence accumulation patterns. Ultraviolet (UV) exposure, pathogen attack, and herbivory upregulate phenylpropanoid flux, increasing (S)-Rutaretin concentrations in aerial tissues and roots. Apiaceae species adapted to high-altitude montane habitats (e.g., Qianhu’s native range in China) exhibit particularly high (S)-Rutaretin yields, suggesting evolutionary adaptation to oxidative stress [10].
Cytochrome P450 monooxygenases (CYPs) are indispensable for the structural diversification of (S)-Rutaretin and related coumarins. Following marmesin formation, psoralen synthase (CYP71AJ1) catalyzes the oxidative decarboxylation-elimination of acetone from marmesin, generating psoralen in linear furanocoumarin biosynthesis. However, angular derivatives like (S)-Rutaretin require distinct CYP isoforms for regiospecific hydroxylation and ring rearrangement [6] [8].
Human CYP2A6 studies provide mechanistic insights relevant to plant systems. This enzyme efficiently 7-hydroxylates coumarin (kcat = 14 min⁻¹, Km = 1.2 µM), demonstrating high affinity for the coumarin nucleus. Kinetic analyses reveal tight substrate binding (kon ≈ 10⁶ M⁻¹ s⁻¹) and rapid reduction of the ferric enzyme-substrate complex (7.5 s⁻¹) in the presence of coumarin [6]. In plants, analogous CYPs (e.g., CYP71AJ variants in Apiaceae) likely mediate the 3',4'-epoxidation and subsequent angular ring closure from marmesin-like precursors. The reaction proceeds via a high-valent iron-oxo species (Compound I), abstracting a hydrogen atom from the substrate followed by oxygen rebound or rearrangement [6].
Table 2: Catalytic Parameters of Cytochrome P450 Enzymes in Coumarin Metabolism
| Enzyme | Substrate | Reaction | Km (µM) | kcat (min⁻¹) | Tissue Localization |
|---|---|---|---|---|---|
| CYP71AJ1 (Plant) | Marmesin | Psoralen formation | 8.5 ± 0.9* | 22.3 ± 1.4* | Leaf epidermis |
| CYP2A6 (Human) | Coumarin | 7-Hydroxylation | 1.2 ± 0.1 | 14.0 ± 0.8 | Liver microsomes |
| CYP71AJ3 (Plant) | Osthenol | Columbianetin formation | 15.7 ± 2.3* | 8.9 ± 0.6* | Root periderm |
*Plant enzyme kinetics data estimated from heterologous expression studies [6] [8]
Electron transfer partners modulate CYP activity. Cytochrome b5 enhances coupling efficiency in CYP2A6-mediated coumarin 7-hydroxylation by 40–60%, likely by facilitating the second electron transfer to the oxy-ferrous complex. Plant CYPs involved in (S)-Rutaretin biosynthesis likely employ analogous redox partner systems [6]. Furthermore, CYP superfamily diversity underpins species-specific coumarin profiles. P. praeruptorum expresses unique CYP isoforms that hydroxylate or methylate the (S)-Rutaretin scaffold, yielding derivatives like praeruptorin B with modified bioactivities [10].
The biosynthesis of (S)-Rutaretin is orchestrated by coordinated gene clusters and epigenetic modifiers. In Apiaceae, genes encoding phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), PTs, and CYPs exhibit co-expression patterns under stress inducibility. Promoter analyses reveal conserved cis-elements responsive to jasmonic acid (JA) (e.g., G-boxes, GCC motifs), explaining the observed JA-mediated upregulation of furanocoumarin pathway genes [4] [10].
Chromatin remodeling significantly impacts pathway flux. Histone modifications in Ruta graveolens demonstrate that H3K9 acetylation correlates with open chromatin states at PT and CYP gene loci during elicitation with methyl jasmonate (MeJA) or UV-B. Conversely, H3K27 trimethylation silences these genes in non-producing tissues. DNA methylation levels inversely correlate with furanocoumarin accumulation; treatment with demethylating agents like 5-azacytidine increases (S)-Rutaretin yields by 3.5-fold in P. praeruptorum cell cultures [3] [4].
Transcription factors (TFs) of the AP2/ERF, bHLH, and MYB families directly activate structural genes. In Ammi majus, the AP2/ERF TF AmORCA3 transactivates PT and CYP71AJ promoters via binding to JA-responsive elements. RNAi suppression of AmORCA3 reduces marmesin and psoralen accumulation by >80%, confirming its master regulatory role. Similarly, in P. praeruptorum, the MYB TF PpMYB12 specifically enhances expression of genes involved in the angular furanocoumarin branch [4] [10].
Environmental epigenetics fine-tunes this regulation. Prolonged drought stress in Rutaceae induces heritable hypermethylation at CpNpG islands upstream of PAL, reducing enzyme activity and coumarin production across subsequent generations. Conversely, herbivore wounding triggers rapid demethylation and TF recruitment, enabling transient (S)-Rutaretin accumulation as a defense response [4].
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